Methyl isoindoline-4-carboxylate hydrochloride
Description
Methyl isoindoline-4-carboxylate hydrochloride (CAS: 127168-90-5) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It is classified as an isoindoline derivative, featuring a bicyclic structure where a six-membered benzene ring is fused to a five-membered saturated ring containing one nitrogen atom. The compound is synthesized as a hydrochloride salt to enhance stability and solubility. Key identifiers include:
- ChemSpider ID: 14542038
- MDL Number: MFCD10700133 (for 95% purity grade)
- Synonyms: 4-Isoindolinecarboxylic acid methyl ester hydrochloride, Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride .
This compound is widely utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. Suppliers such as Synthonix, Inc. and Combi-Blocks offer it in 95% purity, with pricing varying by bulk quantity .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOILCADGXBXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600398 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-90-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc-Protection of Methyl 2,3-Dihydro-1H-isoindole-4-carboxylate
The most documented synthesis begins with methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (compound 9 ). In a representative procedure, this starting material (1.00 g, 5.64 mmol) is dissolved in dichloromethane (DCM, 20 mL) and treated with di-tert-butyl dicarbonate ((Boc)₂O, 4.9 mL, 22.59 mmol) and triethylamine (TEA, 2.9 mL, 22.59 mmol) under ambient conditions. The reaction mixture is stirred for 12 hours, after which it is diluted with water (30 mL) and extracted with DCM (2 × 25 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. Purification via flash chromatography (hexanes/ethyl acetate gradient) yields 2-(tert-butyl) 4-methyl isoindoline-2,4-dicarboxylate (compound 10 ) as a white solid in 92% yield (1.4 g).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | Compound 9 (1.00 g) |
| Solvent | Dichloromethane (20 mL) |
| Reagents | (Boc)₂O (4.9 mL), TEA (2.9 mL) |
| Reaction Time | 12 hours |
| Yield | 92% |
This step installs the Boc-protecting group at the isoindoline nitrogen, enhancing solubility and preventing undesired side reactions during subsequent transformations.
Optimization of Synthesis
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM facilitate Boc-protection by stabilizing the transition state, while protic solvents (e.g., methanol) are avoided to prevent premature deprotection. Elevated temperatures (e.g., 55°C in THF/methanol) accelerate reductions but risk decomposition, necessitating careful thermal control.
Analytical Characterization
Spectroscopic Data
1H-NMR (CDCl₃, 500 MHz)
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δ = 7.28–7.25 (m, 2H, aromatic),
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7.19–7.13 (m, 1H, aromatic),
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4.68–4.62 (m, 4H, N–CH₂–CH₂–N),
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3.78 (s, 3H, COOCH₃),
13C-NMR (CDCl₃, 125 MHz)
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δ = 169.5 (COOCH₃),
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154.4 (Boc carbonyl),
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134.2–122.4 (aromatic carbons),
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80.1 (Boc quaternary carbon),
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52.3 (OCH₃),
Mass Spectrometry
Applications in Drug Synthesis
This compound serves as a precursor to 2,3-dihydro-1H-isoindole-4-carboxylic acid , a building block for aminoalkylbenzoic acid derivatives with applications in treating neurodegenerative disorders and neuropathic pain. Its Boc-protected derivative (compound 10 ) is further functionalized via azide-alkyne cycloaddition or amidation to produce FAP-targeted drug conjugates.
| Concentration (mM) | Volume per 1 mg (mL) |
|---|---|
| 1 | 4.68 |
| 5 | 0.94 |
| 10 | 0.47 |
Chemical Reactions Analysis
Types of Reactions
Methyl isoindoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different isoindoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
Chemical Properties and Structure
Methyl isoindoline-4-carboxylate hydrochloride has the chemical formula and is classified as an isoindoline derivative. Its structure includes a carboxylate group, which contributes to its reactivity and interaction with biological systems. The compound is known for its potential biological activities, making it a subject of interest in drug development.
Pharmaceutical Applications
-
Antibacterial Agents :
- Methyl isoindoline derivatives have been studied for their antibacterial properties. Research indicates that compounds containing isoindolinium methyl groups exhibit strong antibacterial activities against Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa . These derivatives are being explored as potential candidates for the development of new cephalosporin antibiotics.
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Histone Deacetylase (HDAC) Inhibitors :
- Isoindolines, including methyl isoindoline-4-carboxylate, have been identified as HDAC inhibitors. This activity is crucial in cancer therapy, as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells . The ability to modify the compound through alkylation or acylation enhances its efficacy as an HDAC inhibitor.
- Synthetic Intermediates :
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of methyl isoindoline derivatives against several bacterial strains. The findings revealed that these compounds showed significant inhibition against resistant Gram-negative bacteria, suggesting their potential use in treating infections caused by antibiotic-resistant strains .
Case Study 2: HDAC Inhibition
Research conducted on isoindolines demonstrated their effectiveness as HDAC inhibitors in vitro. The study showed that these compounds could significantly reduce histone acetylation levels, leading to altered gene expression profiles associated with tumor suppression .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Methyl isoindoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Indoline/Isoindoline Derivatives
Key Observations :
- Positional Isomerism : Methyl indoline-4-carboxylate HCl (C4 ester) and methyl indoline-6-carboxylate HCl (C6 ester) differ in substituent positioning, which can influence electronic distribution and biological target interactions .
- Core Structure: Isoindoline (bicyclic benzene fused to saturated N-ring) vs. indoline (benzene fused to five-membered saturated N-ring) affects ring strain and solubility.
- Functional Groups : Replacing the ester (methyl isoindoline-4-carboxylate HCl) with a methoxy group (4-methoxyindoline HCl) reduces hydrolytic instability but eliminates hydrogen-bonding capacity .
Heterocyclic Derivatives with Varied Ring Systems
Table 2: Comparison with Non-Indoline Heterocycles
Key Observations :
- Thiane vs. Isoindoline : The sulfur atom in thiane derivatives introduces distinct electronic properties (e.g., polarizability) and metabolic stability compared to nitrogen-containing isoindoline .
- Indole Derivatives : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid lacks the saturated N-ring, resulting in aromaticity differences that impact reactivity and solubility .
Biological Activity
Methyl isoindoline-4-carboxylate hydrochloride (MIH) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of approximately 213.66 g/mol. It appears as a white crystalline solid, soluble in water and methanol. Its unique isoindoline core structure contributes significantly to its biological activity.
MIH has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that MIH exhibits antimicrobial effects against certain pathogens.
- Neuropharmacological Potential : The compound's ability to cross the blood-brain barrier enhances its relevance in treating neurodegenerative disorders and other central nervous system-related conditions .
Cellular Effects
MIH influences several cellular processes:
- Cell Signaling Modulation : It can activate or inhibit specific receptors and enzymes, impacting downstream signaling pathways and gene expression.
- Gene Expression : MIH interacts with transcription factors, potentially altering the expression of genes involved in cellular metabolism and other critical functions.
The mechanism of action involves:
- Enzyme Interaction : MIH may inhibit enzymes involved in neurotransmitter synthesis, affecting neurotransmitter levels in the brain.
- Subcellular Localization : The compound can localize to organelles such as mitochondria or the nucleus, where it interacts with biomolecules to exert its effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic properties of MIH against various cancer cell lines. The following table summarizes IC50 values obtained from these studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 (CML) | >1000 |
| This compound | HeLa (Cervical) | >1000 |
| Daunorubicin (Control) | K562 | 0.2 |
| Daunorubicin (Control) | HeLa | 0.4 |
These results indicate that while MIH shows limited cytotoxicity against K562 and HeLa cells, it serves as a valuable reference point for developing more potent derivatives .
Mechanistic Insights
Research has indicated that MIH may function as a histone deacetylase (HDAC) inhibitor. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can lead to reactivation of silenced tumor suppressor genes . The potential implications for treating cancers such as Hodgkin lymphoma have been highlighted in various studies .
Case Studies
- Neuroprotective Effects : A study explored MIH's neuroprotective effects in animal models of neurodegeneration. The compound demonstrated significant improvements in behavioral tests and reduced neuronal loss, suggesting its potential for treating conditions like Alzheimer's disease.
- Antiviral Activity : Preliminary investigations into MIH's antiviral properties revealed activity against certain viral strains, warranting further exploration into its mechanism of action and therapeutic applications.
Q & A
Basic Research Questions
Q. How can synthesis protocols for Methyl isoindoline-4-carboxylate hydrochloride be optimized to improve yield and purity?
- Methodological Approach :
-
Step-wise Synthesis : Begin with functional group protection (e.g., amine groups) to prevent side reactions, followed by carboxylation and cyclization steps. Use reflux conditions (e.g., 80–100°C) with anhydrous solvents like THF or DCM to enhance reaction efficiency .
-
Purification : Employ recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, gradient elution with acetonitrile/water) to isolate high-purity product. Monitor intermediate purity via TLC (silica gel, UV visualization) .
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Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carboxylating agent) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to minimize byproducts .
- Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Typical Range | Analytical Monitoring Method |
|---|---|---|
| Reaction Temperature | 80–100°C | In-situ FTIR |
| Solvent System | THF, DCM, or EtOH/H2O | TLC (Rf tracking) |
| Catalyst | Pd/C, DCC, or HATU | NMR (intermediate analysis) |
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Techniques :
-
NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm the isoindoline ring structure and ester/amine functional groups. Compare chemical shifts with analogous compounds (e.g., δ 3.7 ppm for methoxy groups) .
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Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 228.1) and isotopic patterns .
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X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- Data Interpretation Tips :
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Cross-validate NMR peaks with computational tools (e.g., ChemDraw Predict) to assign stereochemistry.
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Use IR spectroscopy (1700–1750 cm⁻¹ for ester C=O stretches) to confirm functional group integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Label containers with hazard symbols (e.g., "Irritant") .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using silica gel. Dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Analytical Framework :
-
Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time). Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .
-
Purity Verification : Require ≥95% purity (HPLC-UV at 254 nm) and confirm absence of isomers via chiral chromatography .
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Structural Analogues : Test derivatives (e.g., fluorinated or methylated variants) to isolate structure-activity relationships .
- Table 2 : Common Sources of Data Discrepancies
| Factor | Mitigation Strategy |
|---|---|
| Impurity interference | Multi-step purification (HPLC + recrystallization) |
| Solvent effects | Standardize DMSO concentration (<0.1% v/v) |
| Biological model bias | Use primary cells + animal models for validation |
Q. What advanced strategies are used to analyze the three-dimensional conformation of this compound and its interaction with biological targets?
- Techniques :
- X-ray Crystallography : Solve crystal structures using SHELXD for phase determination and SHELXL for refinement. Analyze hydrogen bonds (e.g., N–H···Cl interactions in hydrochloride salts) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., GROMACS software) with explicit solvent models to predict binding free energies .
- Docking Studies : Use AutoDock Vina to screen against enzyme active sites (e.g., kinases or GPCRs) and validate with mutagenesis data .
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or receptor modulation?
- Methodology :
-
Kinetic Assays : Perform Michaelis-Menten analysis (varying substrate concentrations) to determine inhibition constants (Ki). Use Lineweaver-Burk plots to classify inhibition type (competitive vs. non-competitive) .
-
Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
-
Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic pathways and active metabolites .
- Case Study :
-
In a 2020 study, analogues of Methyl isoindoline-4-carboxylate showed pH-dependent binding to serotonin receptors, highlighting the importance of protonation states in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
